1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted at the 1- and 2-positions with a 3-methoxyphenyl group and a 1,3-thiazol-2-yl moiety, respectively. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-26-13-6-4-5-12(11-13)17-16-18(24)14-7-2-3-8-15(14)27-19(16)20(25)23(17)21-22-9-10-28-21/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKRHLWBWRSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include reactions with various functional groups to enhance biological activity. For instance, the incorporation of thiazole and chromeno structures is known to influence the compound's pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of activity include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains.
- Antitumor Activity : Research indicates that the compound may possess antitumor properties by inhibiting the growth of cancer cell lines.
- Antioxidant Properties : The antioxidant capacity of similar compounds has been noted, suggesting potential protective effects against oxidative stress.
Antimicrobial Studies
A recent study evaluated the antimicrobial effects of several derivatives related to this compound. The results are summarized in Table 1:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 12 | Staphylococcus aureus |
| 2 | 5 | Escherichia coli |
| 3 | 8 | Pseudomonas aeruginosa |
These findings indicate that certain derivatives show potent activity against common pathogens.
Antitumor Activity
In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:
- HCT-116 (colon cancer) : GI50 values around .
- SW-620 (colon cancer) : Similar inhibitory effects were observed.
The mechanism appears to involve interaction with key signaling pathways related to cell growth and apoptosis.
Antioxidant Activity
The antioxidant activity of related compounds was assessed using DPPH radical scavenging assays. Results indicated that these compounds effectively reduce oxidative stress markers in cellular models.
Case Studies
- Case Study on Anticancer Properties : A study involving a derivative of this compound showed significant tumor reduction in a rat model of chemically induced colon cancer. The treatment led to a marked decrease in tumor size and improved survival rates.
- Case Study on Antimicrobial Efficacy : In another study, a series of thiazole-containing derivatives were tested against multi-drug resistant bacteria. The results highlighted their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents at the 1- and 2-positions or additional modifications to the core structure. Key structural variations influence electronic properties, solubility, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : AV-C’s 2-fluorophenyl (EWG) and thiadiazole groups enhance its antiviral potency, likely by stabilizing interactions with target proteins .
- Electron-Donating Groups (EDGs) : The target compound’s 3-methoxyphenyl (EDG) may improve solubility but reduce binding affinity compared to AV-C’s EWG-rich structure.
Heterocyclic Moieties: Thiazole (in the target compound) vs.
Core Modifications :
- The 7-chloro substituent in ’s compound introduces steric and electronic effects that could influence kinase inhibition or metabolic stability .
Synthetic Accessibility: The target compound is synthesized in 43–86% yields via a one-pot multicomponent reaction, comparable to other derivatives in the library .
Research Findings and Implications
- Synthetic Versatility : The multicomponent reaction enables rapid diversification of substituents, facilitating SAR studies. For example, aryl aldehydes with EDGs (e.g., methoxy) require longer heating times than those with EWGs (e.g., nitro) during synthesis .
- Biological Potential: While the target compound’s bioactivity remains uncharacterized, structural analogs like AV-C demonstrate that minor substituent changes can yield potent therapeutics. The 3-methoxyphenyl group may position the compound for anti-inflammatory or anticancer applications, given the prevalence of such motifs in drug discovery .
Preparation Methods
General Reaction Mechanism
The most efficient synthesis route involves a one-pot MCR utilizing methyl 4-( o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 3-methoxybenzaldehyde (2 ), and 2-aminothiazole (3 ) as primary precursors. The reaction proceeds via sequential imine formation, Michael addition, and cyclization (Figure 1):
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Imine Formation : 3-Methoxybenzaldehyde reacts with 2-aminothiazole in dry ethanol to generate a Schiff base.
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Michael Addition : The imine intermediate attacks the α,β-unsaturated ketone moiety of 1 , forming a conjugate adduct.
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Cyclization : Intramolecular lactamization and chromene ring closure occur under acidic reflux conditions, yielding the target compound.
Reaction Conditions :
Stepwise Procedure
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Initial Mixing : Combine 3-methoxybenzaldehyde (0.01 mol) and 2-aminothiazole (0.01 mol) in dry ethanol. Stir at room temperature for 20 minutes.
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Addition of Dioxobutanoate : Introduce methyl 4-( o-hydroxyphenyl)-2,4-dioxobutanoate (0.01 mol) to the mixture.
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Acid Catalysis : Add acetic acid and reflux at 80°C. Monitor progress via TLC (ethyl acetate/hexane, 3:7).
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Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallization Optimization
Crystallization from ethyl acetate/hexane (1:1) produces colorless prisms suitable for X-ray diffraction. Key parameters:
| Parameter | Value |
|---|---|
| Solvent Ratio | Ethyl acetate:hexane (1:1) |
| Temperature | 4°C (slow cooling) |
| Crystal Morphology | Prismatic |
| Purity | >98% (HPLC) |
Alternative Synthetic Approaches
Thiazole Ring Functionalization
Pre-forming the thiazole moiety prior to chromeno-pyrrole assembly is less common but viable:
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Thiazole Synthesis : React 2-bromoacetophenone with thiourea to form 2-aminothiazole.
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Coupling Reaction : Use Suzuki-Miyaura conditions to attach the thiazole to the chromeno-pyrrole core (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Limitations :
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent for MCRs, while DMF or THF reduces yield by 20–30%. Catalytic HCl (0.1 eq.) enhances reaction rate but compromises purity.
Challenges and Mitigation Strategies
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
